molecular formula C12H17NO4 B2916152 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid CAS No. 2172597-24-7

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid

Cat. No.: B2916152
CAS No.: 2172597-24-7
M. Wt: 239.271
InChI Key: YJQOIVABVRECIP-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid is an organic compound with the molecular formula C12H17NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a propiolic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) group to form 1-(tert-Butoxycarbonyl)pyrrolidine.

    Alkylation: The protected pyrrolidine is then alkylated with a suitable alkylating agent to introduce the propiolic acid moiety.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propiolic acid moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)piperidin-3-yl)propiolic acid
  • 1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Uniqueness

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid is unique due to its combination of a pyrrolidine ring and a propiolic acid moiety. This structural feature imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,6-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQOIVABVRECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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